N-ethyl-N-naphthalen-1-ylprop-2-enamide
Description
N-ethyl-N-naphthalen-1-ylprop-2-enamide is an α,β-unsaturated amide derivative featuring a naphthalen-1-yl group attached to a propenamide backbone substituted with an ethyl group. Its structure combines the planar aromatic system of naphthalene with the conjugated enamide moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-ethyl-N-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h3,5-11H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRYFNSOWOLFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-naphthalen-1-ylprop-2-enamide typically involves the reaction of naphthalen-1-ylamine with ethyl acrylate under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the amine on the acrylate. The reaction mixture is then heated to promote the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylprop-2-enamide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted naphthalene derivatives with functional groups such as nitro or halogen.
Scientific Research Applications
N-ethyl-N-naphthalen-1-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-ethyl-N-naphthalen-1-ylprop-2-enamide and related compounds from the evidence:
Key Comparative Analysis
a. Functional Group Influence on Reactivity
b. Aromatic System Modifications
- Hydroxyl vs. Ethyl Substituents : The hydroxyl-naphthalene derivative () exhibits higher polarity and hydrogen-bonding capacity than the target’s ethyl-substituted naphthalene, impacting solubility and aggregation behavior .
- Thiophene-Naphthalene Hybrid () : The thiophene moiety in ’s compound may enhance charge-transfer interactions, unlike the target’s purely hydrocarbon-based system .
c. Physicochemical Properties
- Polarity: The cyano and hydroxyl groups in ’s compound suggest higher polarity than the target’s ethyl and enamide groups, affecting chromatographic retention .
- Thermal Stability : Triazole-containing compounds () likely exhibit higher thermal stability due to aromatic heterocycles, whereas the target’s enamide may be prone to hydrolysis under acidic/basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
